molecular formula C13H8Cl2O2 B1597899 2',5-Dichloro-2-hydroxybenzophenone CAS No. 61785-35-1

2',5-Dichloro-2-hydroxybenzophenone

Cat. No.: B1597899
CAS No.: 61785-35-1
M. Wt: 267.1 g/mol
InChI Key: OSXVZDOVYCTYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,5-Dichloro-2-hydroxybenzophenone is a halogenated aromatic ketone . It is useful in organic synthesis . It forms photostabilizer compounds with 2,2,6,6-tetramethylpiperidine under phase transfer catalysis conditions .


Molecular Structure Analysis

The molecular formula of 2’,5-Dichloro-2-hydroxybenzophenone is C13H8Cl2O2 . The InChI string is InChI=1S/C13H8Cl2O2/c14-8-5-6-12 (16)10 (7-8)13 (17)9-3-1-2-4-11 (9)15/h1-7,16H . The Canonical SMILES string is C1=CC=C (C (=C1)C (=O)C2=C (C=CC (=C2)Cl)O)Cl .


Physical and Chemical Properties Analysis

The molecular weight of 2’,5-Dichloro-2-hydroxybenzophenone is 267.10 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 265.9901349 g/mol .

Scientific Research Applications

Environmental Monitoring and Analytical Chemistry

2',5-Dichloro-2-hydroxybenzophenone, as a compound related to environmental phenols and UV filters, has been studied for its occurrence, fate, and analytical detection methods in environmental samples. It is structurally similar or related to compounds that have been widely used in personal care products, pharmaceuticals, and as UV filters, necessitating the development of sensitive analytical methods for their detection due to potential health risks.

  • Analytical Method Development

    The development of sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection and quantification of various environmental phenols, including benzophenone derivatives in human milk and environmental water samples. These methods are crucial for assessing human exposure and environmental distribution of these compounds (Ye et al., 2008), (Negreira et al., 2009).

  • Environmental Presence and Fate

    Research into the transformation characteristics and genotoxicity of UV filters, including benzophenone derivatives, during water treatment processes, reveals the formation of potentially harmful by-products. Such studies highlight the environmental impact of these chemicals and the need for monitoring their levels in aquatic environments (Sun et al., 2019).

Organic Synthesis and Material Science

This compound's structural characteristics make it a candidate for use in organic synthesis, leading to novel compounds with potential applications in material science, including polymers and coatings designed to improve the durability and performance of materials under UV radiation.

  • Synthesis of Novel Compounds

    The chemical structure of this compound allows for its utilization in the synthesis of novel compounds, such as hydroxybenzophenones and their derivatives. These compounds are precursors in the fine chemical and pharmaceutical industries and have applications in developing UV-absorbing materials (Yadav & George, 2008).

  • Photo-antioxidant Abilities

    Studies on the photo-antioxidant abilities of compounds structurally related to this compound indicate their potential in protecting materials from UV-induced degradation. Understanding the effect of substituents on the antioxidant capacity of these compounds is crucial for designing more effective UV stabilizers for plastics and other materials (Dobashi et al., 2005).

Biochemical Analysis

Biochemical Properties

2’,5-Dichloro-2-hydroxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This interaction can lead to the modulation of enzyme activity, affecting the overall biochemical pathway .

Cellular Effects

The effects of 2’,5-Dichloro-2-hydroxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2’,5-Dichloro-2-hydroxybenzophenone has been shown to upregulate genes associated with detoxification processes while downregulating those involved in cell proliferation. This dual action can lead to a reduction in cell growth and an increase in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, 2’,5-Dichloro-2-hydroxybenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition occurs through the binding of 2’,5-Dichloro-2-hydroxybenzophenone to the heme group of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,5-Dichloro-2-hydroxybenzophenone change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 2’,5-Dichloro-2-hydroxybenzophenone in in vitro studies has shown a gradual decrease in cellular viability, indicating potential cytotoxic effects. In in vivo studies, prolonged exposure can lead to alterations in organ function, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of 2’,5-Dichloro-2-hydroxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level triggers a marked increase in toxicity. These findings highlight the importance of dosage regulation in the application of 2’,5-Dichloro-2-hydroxybenzophenone .

Metabolic Pathways

2’,5-Dichloro-2-hydroxybenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors like NADPH is crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, 2’,5-Dichloro-2-hydroxybenzophenone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, the compound may preferentially accumulate in the liver due to the presence of specific transporters that facilitate its uptake and retention .

Subcellular Localization

The subcellular localization of 2’,5-Dichloro-2-hydroxybenzophenone affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the mitochondria, where it may exert effects on mitochondrial function and energy production .

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXVZDOVYCTYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210774
Record name 2',5-Dichloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61785-35-1
Record name (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61785-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Dichloro-2-hydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061785351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5-Dichloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5-dichloro-2-hydroxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5-Dichloro-2-hydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
2',5-Dichloro-2-hydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
2',5-Dichloro-2-hydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
2',5-Dichloro-2-hydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
2',5-Dichloro-2-hydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
2',5-Dichloro-2-hydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.